The synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate can be achieved through different synthetic routes. One common method involves the protection of 4-hydroxypiperidine with a Boc group. [, ] This protection typically utilizes di-tert-butyl dicarbonate ((Boc)2O) as a reagent in the presence of a base, such as triethylamine or sodium bicarbonate. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. Alternative approaches may involve the functionalization of pre-existing piperidine derivatives, for instance, the reduction of tert-butyl 4-oxopiperidine-1-carboxylate to obtain the desired hydroxyl group. []
Tert-butyl 4-hydroxypiperidine-1-carboxylate participates in a wide range of chemical reactions, owing to the presence of the hydroxyl group and the Boc-protected nitrogen. [, , ] Some of the common reactions include:
Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in reactions with electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to ether, ester, or sulfonamide derivatives, respectively. [, , ]
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like Dess-Martin periodinane or Jones reagent, providing access to tert-butyl 4-oxopiperidine-1-carboxylate. [, ]
Dehydration: Treatment with dehydrating agents, such as phosphorus oxychloride or thionyl chloride, can eliminate water from the hydroxyl group, affording the corresponding alkene derivative. []
Boc Deprotection: The Boc protecting group can be readily removed under acidic conditions using trifluoroacetic acid or hydrochloric acid, yielding the free 4-hydroxypiperidine. [, , ]
Synthesis of SHP2 Inhibitor GDC-1971 (migroprotafib): This compound serves as a crucial prochiral intermediate in the multi-kilogram scale synthesis of GDC-1971, a potent and selective allosteric inhibitor of SHP2, a protein tyrosine phosphatase implicated in various cancers. []
Synthesis of ERR1 Inhibitor: The compound acts as a starting material for the synthesis of a potent and selective inhibitor of estrogen-related receptor 1 (ERR1), which plays a role in energy metabolism and is a potential therapeutic target for metabolic diseases. []
Synthesis of 6-Substituted 4-Hydroxy Pipecolic Acid Derivatives: This compound is utilized in the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, which exhibit potential as building blocks for pharmaceuticals and agrochemicals. []
Synthesis of Crizotinib Intermediate: It acts as a key intermediate in the synthesis of Crizotinib, a medication used to treat a specific type of lung cancer. []
Synthesis of Vandetanib Intermediate: This compound serves as a crucial intermediate in the synthesis of Vandetanib, a drug used to treat medullary thyroid cancer and other types of cancer. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: